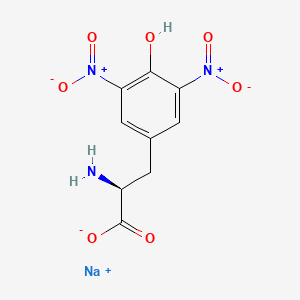

3,5-Dinitro-L-tyrosine Sodium Salt

描述

BenchChem offers high-quality 3,5-Dinitro-L-tyrosine Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dinitro-L-tyrosine Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPPRYPYKFDRGM-JEDNCBNOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659757 | |

| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502481-30-3 | |

| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dinitro-L-tyrosine Sodium Salt (CAS 502481-30-3)

Introduction: Beyond a Biomarker - A Versatile Tool in Research and Development

3,5-Dinitro-L-tyrosine and its sodium salt are nitrated derivatives of the amino acid L-tyrosine. Historically, the presence of nitrated tyrosine residues in proteins has been primarily utilized as a biomarker for "nitroxidative stress," a condition characterized by the overproduction of reactive nitrogen species (RNS) like peroxynitrite.[1] This post-translational modification can lead to profound changes in protein structure and function, implicating it in a variety of pathological conditions. However, to view 3,5-Dinitro-L-tyrosine solely through the lens of a stress marker would be to overlook its significant potential as a multifaceted tool in the hands of researchers and drug developers.

This guide provides an in-depth technical overview of 3,5-Dinitro-L-tyrosine Sodium Salt, moving beyond its role as a mere indicator of cellular stress to explore its applications as a specific chemical probe, a precursor in pharmaceutical synthesis, and a modulator of critical signaling pathways. We will delve into its physicochemical properties, synthesis, and mechanism of action, supported by field-proven insights and detailed experimental protocols to empower scientists in their research endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3,5-Dinitro-L-tyrosine Sodium Salt is paramount for its effective application. The introduction of two nitro groups onto the phenolic ring of L-tyrosine significantly alters its electronic and steric characteristics compared to the parent amino acid.[2]

| Property | Value | Source |

| CAS Number | 502481-30-3 | [3][4] |

| Molecular Formula | C₉H₈N₃NaO₇ | [3][4] |

| Molecular Weight | 293.17 g/mol | [3][4][5] |

| Appearance | Light yellow to yellow to orange crystalline powder | |

| Purity (HPLC) | ≥98.0% | [4] |

| Specific Rotation [α]20/D | +9.5 to +11.5 deg (c=1, 1mol/L HCl) | |

| Storage | Room temperature, recommended in a cool, dark place (<15°C) |

Synthesis and Purification: A Two-Step Approach

The synthesis of 3,5-Dinitro-L-tyrosine Sodium Salt is typically achieved through a two-step process: the nitration of L-tyrosine followed by conversion to its sodium salt.

Step 1: Nitration of L-Tyrosine

The foundational step involves the electrophilic nitration of the aromatic ring of L-tyrosine. A common method, as alluded to in patent literature for the synthesis of related compounds, involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid.[6]

Experimental Protocol: Nitration of L-Tyrosine

-

Reaction Setup: In a flask equipped with a stirrer and maintained in an ice bath, cautiously add L-tyrosine to a pre-cooled mixture of concentrated nitric acid and sulfuric acid. The temperature should be carefully controlled to prevent runaway reactions.

-

Reaction Execution: Allow the reaction to proceed with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched by pouring it over ice. The precipitated 3,5-Dinitro-L-tyrosine is then collected by filtration.

-

Purification: The crude product is washed with cold water to remove residual acids and then purified by recrystallization, for example, from hot water or a suitable organic solvent, to yield the bright yellow crystalline 3,5-Dinitro-L-tyrosine.

Step 2: Conversion to the Sodium Salt

The free acid form of 3,5-Dinitro-L-tyrosine can be readily converted to its more soluble sodium salt.

Experimental Protocol: Formation of the Sodium Salt

-

Dissolution: Dissolve the purified 3,5-Dinitro-L-tyrosine in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Neutralization: Carefully add a stoichiometric amount of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to the solution with stirring. The pH of the solution should be monitored to ensure complete neutralization.

-

Isolation: The 3,5-Dinitro-L-tyrosine Sodium Salt can be isolated by evaporation of the solvent under reduced pressure or by precipitation through the addition of a non-polar co-solvent.

-

Drying: The resulting solid is then dried under vacuum to remove any residual solvent.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 3,5-Dinitro-L-tyrosine Sodium Salt.

Mechanism of Action and Biological Significance

The biological effects of 3,5-Dinitro-L-tyrosine Sodium Salt are multifaceted, extending beyond its role as a simple marker of nitroxidative stress. Its dinitrated structure confers unique properties that allow it to interact with and modulate specific biological targets.

Antagonism of AMPA Receptors

One of the most significant and well-characterized mechanisms of action of 3,5-Dinitro-L-tyrosine is its role as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[7] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.

The S-isomer of 3,5-dinitro-o-tyrosine has been shown to be a more potent inhibitor of [³H]AMPA binding than the R-isomer, with IC₅₀ values of 13 ± 7 µM and 84 ± 26 µM, respectively.[7] This stereoselectivity highlights a specific interaction with the receptor's binding pocket. The phenolic group of the dinitro-tyrosine analogue is designed to act as a bioisostere of the γ-carboxyl group of glutamate, the endogenous ligand for AMPA receptors.[7] By competitively binding to the glutamate binding site, 3,5-Dinitro-L-tyrosine prevents the conformational changes necessary for ion channel opening, thereby inhibiting excitatory neurotransmission.

Diagram: AMPA Receptor Antagonism

Caption: Competitive antagonism of the AMPA receptor by 3,5-Dinitro-L-tyrosine.

Interaction with Tyrosine Aminotransferase

In addition to its effects on neurotransmitter receptors, 3,5-Dinitro-L-tyrosine has been investigated as a substrate for enzymes involved in tyrosine metabolism. Notably, it has been shown to have zero activity as an artificial substrate for tyrosine aminotransferase, an enzyme crucial for tyrosine catabolism.[5] This lack of reactivity suggests that it is not readily metabolized through this pathway and may persist in biological systems, making it a stable probe for studying nitrative stress and its consequences.

Applications in Research and Drug Development

The unique properties of 3,5-Dinitro-L-tyrosine Sodium Salt make it a valuable tool in various research and development applications.

Probing Nitroxidative Stress and Protein Modification

As a stable, nitrated amino acid, 3,5-Dinitro-L-tyrosine can be used as a standard in analytical methods to quantify nitrated proteins in biological samples.[2] Furthermore, it can be employed in in vitro studies to investigate the functional consequences of protein nitration.

Experimental Protocol: In Vitro Protein Nitration

This protocol provides a general framework for inducing tyrosine nitration in a purified protein using a nitrating agent like peroxynitrite.

-

Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate buffer, pH 7.4). The protein concentration should be optimized for the specific assay.

-

Peroxynitrite Preparation: Prepare a fresh solution of peroxynitrite. Caution: Peroxynitrite is a strong oxidant and should be handled with appropriate safety precautions.

-

Nitration Reaction: Add a molar excess of peroxynitrite to the protein solution with gentle mixing. The reaction is typically rapid and can be performed at room temperature.

-

Reaction Quenching: The reaction can be quenched by the addition of a scavenger of peroxynitrite, such as N-acetylcysteine or glutathione.

-

Analysis: The extent of protein nitration can be assessed by various methods, including:

-

Western Blotting: Using an anti-nitrotyrosine antibody.

-

Mass Spectrometry: To identify specific nitrated tyrosine residues.

-

Spectrophotometry: Measuring the absorbance at the characteristic wavelength for nitrotyrosine.

-

Precursor in Pharmaceutical Synthesis

3,5-Dinitro-L-tyrosine serves as a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the production of levothyroxine, a synthetic thyroid hormone used to treat hypothyroidism.[6] The dinitro-tyrosine moiety provides a scaffold for subsequent chemical modifications to build the final drug molecule.

Neuropharmacology Research

Given its activity as an AMPA receptor antagonist, 3,5-Dinitro-L-tyrosine and its analogs are valuable research tools in neuropharmacology. They can be used to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.[7][8]

Analytical Methodologies

Accurate and reliable quantification of 3,5-Dinitro-L-tyrosine and nitrated proteins is crucial for research applications. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of 3,5-Dinitro-L-tyrosine in various matrices. A reversed-phase HPLC method coupled with UV detection is commonly used.

General HPLC Protocol Outline

-

Sample Preparation: Biological samples may require protein precipitation and/or solid-phase extraction to remove interfering substances and enrich the analyte.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

-

Detection: UV detection at a wavelength where 3,5-Dinitro-L-tyrosine exhibits strong absorbance (around 360 nm) is a common approach.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of 3,5-Dinitro-L-tyrosine Sodium Salt.

Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput method for the detection and quantification of nitrated proteins. These assays typically utilize a specific antibody that recognizes the nitrotyrosine moiety. A competitive ELISA format is often employed, where the nitrated protein in the sample competes with a labeled nitrated protein for binding to a limited amount of anti-nitrotyrosine antibody.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3,5-Dinitro-L-tyrosine Sodium Salt. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General safety practices include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

3,5-Dinitro-L-tyrosine Sodium Salt is a versatile and valuable compound for researchers and drug development professionals. Its utility extends far beyond its role as a biomarker of nitroxidative stress. By understanding its chemical properties, synthesis, and diverse mechanisms of action, scientists can leverage this compound as a powerful tool to investigate fundamental biological processes, explore new therapeutic avenues for neurological disorders, and advance the development of novel pharmaceuticals. This guide provides a solid foundation of technical knowledge and practical protocols to facilitate the effective application of 3,5-Dinitro-L-tyrosine Sodium Salt in the laboratory.

References

-

Protein tyrosine nitration in cellular signal transduction pathways. (2010). Free Radical Biology and Medicine, 49(2), 171-179. [Link]

-

Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. (2013). Accounts of Chemical Research, 46(2), 558-569. [Link]

-

35-Dinitro-L-Tyrosine Sodium Salt 98.0%(HPLC). PureSynth. [Link]

-

Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review. (2015). Journal of Psychiatric Research, 70, 50-57. [Link]

-

Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures. (2012). Journal of Neurochemistry, 121(3), 455-465. [Link]

-

Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists. (1998). Journal of Medicinal Chemistry, 41(15), 2829-2835. [Link]

- An improved process for the preparation of levothyroxine sodium with reduced levels of impurities.

-

In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. (2009). Molecular & Cellular Proteomics, 8(1), 139-149. [Link]

-

In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. ResearchGate. [Link]

-

The Synthesis of Thyroxine and Related Substances. Part V. (1949). Journal of the Chemical Society, 3429-3433. [Link]

-

Protein tyrosine nitration in cellular signal transduction pathways. ResearchGate. [Link]

-

L-Tyrosine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

AMPA receptor antagonists. ResearchGate. [Link]

-

Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. (2017). eNeuro, 4(5), ENEURO.0250-17.2017. [Link]

-

Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. (2022). Frontiers in Plant Science, 13, 843336. [Link]

-

Molecular mechanism of AMPA receptor noncompetitive antagonism. (2005). Neuron, 48(2), 279-288. [Link]

-

Tyrosine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. (2024). Frontiers in Molecular Neuroscience, 17, 1386561. [Link]

-

A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. (2022). bioRxiv. [Link]

-

Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. (2020). Molecules, 25(18), 4235. [Link]

- Method for improving delivery of tyrosine supplementation.

-

A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. (1979). The Journal of Nuclear Medicine, 20(10), 1066-1069. [Link]

-

Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. (2015). Dalton Transactions, 44(17), 7586-7594. [Link]

Sources

- 1. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]

- 3. pure-synth.com [pure-synth.com]

- 4. 3,5-Dinitro-L-tyrosine Sodium Salt 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2009136249A1 - An improved process for the preparation of levothyroxine sodium with reduced levels of impurities - Google Patents [patents.google.com]

- 7. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

3,5-Dinitro-L-tyrosine Sodium Salt molecular weight

An In-Depth Technical Guide to 3,5-Dinitro-L-tyrosine Sodium Salt for Advanced Research and Pharmaceutical Development

Authored by: A Senior Application Scientist

Introduction

3,5-Dinitro-L-tyrosine is a nitrated derivative of the non-essential amino acid L-tyrosine. The addition of two nitro groups to the aromatic ring significantly alters the molecule's chemical and biological properties compared to its parent compound.[1] This modification enhances its utility as a specialized tool in biochemical research and as a precursor in the synthesis of novel therapeutics.[1] This guide provides a comprehensive overview of 3,5-Dinitro-L-tyrosine Sodium Salt, focusing on its molecular characteristics, applications, and detailed analytical protocols relevant to researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. 3,5-Dinitro-L-tyrosine Sodium Salt is a well-defined molecule with consistent characteristics that are crucial for experimental design, from calculating molar concentrations to ensuring appropriate storage conditions.

The molecular weight of 3,5-Dinitro-L-tyrosine Sodium Salt is a critical parameter for preparing solutions of precise concentrations. Multiple suppliers confirm this value to be approximately 293.17 g/mol .[2][3][4]

Table 1: Physicochemical and Identification Data for 3,5-Dinitro-L-tyrosine Sodium Salt

| Property | Value | Source(s) |

| Molecular Weight | 293.17 g/mol | [2][3][4] |

| Molecular Formula | C₉H₈N₃NaO₇ | [2][3] |

| CAS Number | 502481-30-3 | [2][5] |

| Appearance | Light yellow to orange crystalline powder | [3][6] |

| Purity (Typical) | ≥98.0% (HPLC) | [3][6] |

| Storage | Room temperature, in a cool, dark place (<15°C recommended) | |

| Synonyms | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | [3][4] |

Scientific Context and Applications in Drug Discovery

The strategic placement of two electron-withdrawing nitro groups on the tyrosine ring makes 3,5-Dinitro-L-tyrosine a unique molecule for various scientific investigations.

Biochemical Research and Enzyme Assays

In biochemical studies, 3,5-Dinitro-L-tyrosine serves as a valuable tool for probing enzyme activity. For instance, it has been characterized as an artificial substrate for tyrosine aminotransferase, although it exhibits zero activity relative to the natural substrate, L-tyrosine.[2] This property makes it an excellent negative control or a competitive inhibitor in studies designed to understand enzyme kinetics and substrate specificity. Its use extends to research on protein modifications, where it acts as a standard or marker for investigating the impact of nitration on protein function and cellular signaling pathways, a process often linked to oxidative stress.[1]

Pharmaceutical Development and Neuropharmacology

A significant application of 3,5-Dinitro-L-tyrosine lies in its role as a precursor for the development of targeted therapies, particularly in neuropharmacology. Its structure is a key building block in the synthesis of novel compounds.

Notably, derivatives of 3,5-dinitro-o-tyrosine (an isomer) have been synthesized and investigated as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor.[7][8] The S-isomer, in particular, showed significantly higher potency in inhibiting AMPA binding compared to the R-isomer, highlighting the stereospecificity crucial in drug design.[7][8] These findings underscore the compound's potential as a scaffold for developing drugs targeting neurological disorders where AMPA receptor modulation is a therapeutic strategy.

Experimental Protocol: Spectrophotometric Quantification

Accurate quantification is paramount in any experimental workflow. The following protocol details a robust spectrophotometric method for the determination of amine-containing compounds like tyrosine derivatives. This method is adapted from established procedures for L-tyrosine, utilizing 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) as a derivatizing agent to produce a colored product suitable for analysis.[9]

Causality Behind Experimental Choices:

-

Derivatization with NBD-Cl: NBD-Cl reacts specifically with primary and secondary amino groups under alkaline conditions to form a stable, colored adduct. This reaction is the cornerstone of the assay's specificity and sensitivity.

-

Alkaline Medium (pH 10.0): The reaction requires an alkaline environment to facilitate the nucleophilic attack of the amino group on the NBD-Cl molecule. The pH is optimized to ensure a complete and rapid reaction.

-

Wavelength Selection (388 nm): The resulting orange product exhibits maximum absorbance at approximately 388 nm.[9] Measuring at this wavelength provides the highest sensitivity and minimizes interference from other components.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Stock Solution (200 µg/mL): Accurately weigh 5.0 mg of 3,5-Dinitro-L-tyrosine Sodium Salt. Dissolve it in 10 mL of 0.01M HCl and dilute to a final volume of 25 mL with distilled water in a volumetric flask.[9] This stock solution should be freshly prepared.

-

NBD-Cl Solution (0.08% w/v): Dissolve 40 mg of NBD-Cl in distilled water and bring the volume to 50 mL in a volumetric flask. This solution should also be freshly prepared.

-

Borate Buffer (pH 10.0): Prepare a standard borate buffer solution and adjust the pH to 10.0 using a calibrated pH meter.

-

-

Construction of Calibration Curve:

-

Pipette aliquots of the stock solution (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mL) into a series of 10 mL volumetric flasks.

-

To each flask, add 1.0 mL of the borate buffer (pH 10.0).

-

Add 1.5 mL of the NBD-Cl solution to each flask.

-

Heat the flasks in a water bath at 70°C for 20 minutes to ensure the reaction goes to completion.

-

Cool the flasks rapidly in an ice bath to stop the reaction.

-

Bring the volume up to 10 mL with distilled water and mix thoroughly.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each standard solution at 388 nm against a reagent blank prepared in the same manner but without the analyte.

-

Plot a graph of absorbance versus concentration (µg/mL).

-

-

Quantification of Unknown Sample:

-

Prepare the unknown sample using the same procedure as the standards.

-

Measure its absorbance at 388 nm.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

-

Visualization of Experimental Workflow

To ensure clarity and reproducibility, the experimental workflow can be visualized as a logical sequence of steps.

Caption: Workflow for Spectrophotometric Quantification.

Conclusion

3,5-Dinitro-L-tyrosine Sodium Salt is more than just a chemical reagent; it is a specialized tool that enables significant advancements in biochemical and pharmaceutical research. Its well-defined molecular weight and physicochemical properties provide a solid foundation for its use in precise experimental setups. From serving as a control in enzyme kinetics to acting as a foundational scaffold in the synthesis of potent AMPA receptor antagonists, its applications are both specific and impactful. The protocols and data presented in this guide are intended to empower researchers to leverage the unique characteristics of this compound, ensuring both scientific integrity and the advancement of drug discovery and development.

References

-

Poon, D. J., et al. (1998). Design and Synthesis of Enantiomers of 3,5-Dinitro-o-tyrosine: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-dinitro-l-tyrosine. Retrieved from [Link]

-

Chem-Supply. (n.d.). 3,5-Dinitro-L-tyrosine Sodium Salt >98.0%. Retrieved from [Link]

-

DiMarco, T., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews, 26(1), 108-20. Retrieved from [Link]

-

Poon, D. J., et al. (1998). Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists. Journal of Medicinal Chemistry, 41(16), 3042-50. Retrieved from [Link]

-

Elbashir, A. A., et al. (2015). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ChemXpress, 8(2), 95-101. Retrieved from [Link]

-

PureSynth. (n.d.). 3,5-Dinitro-L-Tyrosine Sodium Salt 98.0%(HPLC). Retrieved from [Link]

Sources

- 1. CAS 17360-11-1: 3,5-Dinitro-L-tyrosine | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3,5-Dinitro-L-tyrosine Sodium Salt 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. pure-synth.com [pure-synth.com]

- 5. | Chem-Supply | Australia [shop.chemsupply.com.au]

- 6. 3,5-Dinitro-L-tyrosine Sodium Salt | 502481-30-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3,5-Dinitro-L-tyrosine Sodium Salt

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3,5-Dinitro-L-tyrosine is an amino acid derivative characterized by the presence of two nitro groups (-NO2) on the aromatic ring of L-tyrosine.[1] This modification significantly alters its chemical properties compared to its parent molecule, L-tyrosine, by introducing strong electron-withdrawing effects.[1] These changes enhance its utility in biochemical research, particularly in studies of protein modification and as a potential biomarker for oxidative stress.[1] The sodium salt form is typically used to improve solubility in aqueous solutions.

While it is a valuable tool, the presence of nitroaromatic functionality necessitates a thorough understanding of its potential hazards and dictates stringent handling protocols. This guide provides a comprehensive overview of the safety data, risk assessment, and handling procedures for 3,5-Dinitro-L-tyrosine Sodium Salt to ensure its safe and effective use in the laboratory.

Section 1: Physicochemical and Toxicological Profile

Physicochemical Data

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| Chemical Name | 3,5-Dinitro-L-tyrosine Sodium Salt | TCI America[2] |

| CAS Number | 502481-30-3 | MedchemExpress[3] |

| Molecular Formula | C₉H₈N₃NaO₇ | MedchemExpress[3] |

| Molecular Weight | 293.17 g/mol | MedchemExpress[3] |

| Appearance | Crystalline Powder | TCI America[2] |

| Purity | ≥98.0% (HPLC) | TCI America[2] |

Hazard Identification and Analysis

The primary hazards are extrapolated from related compounds. L-Tyrosine sodium salt hydrate is known to cause skin irritation and serious eye damage.[4][5] The monohydrate form of 3,5-Dinitro-L-tyrosine is noted as potentially harmful if inhaled, swallowed, or absorbed through the skin, causing irritation to the respiratory tract, skin, and eyes.[6] Nitro compounds, as a class, can pose risks of toxicity.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality and Field Insight |

| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage.[4] | The fine, crystalline nature of the powder poses a significant mechanical and chemical risk to eyes. Immediate and thorough rinsing is critical to prevent permanent damage. |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[4][5] | Prolonged contact can lead to localized inflammation. The nitro groups may enhance skin sensitization potential over time. |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[4] | Inhalation of the fine dust can irritate the mucous membranes of the respiratory system. Always handle in a well-ventilated area or with local exhaust ventilation. |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | May be harmful if swallowed, inhaled, or absorbed through skin.[6] | While specific LD50 data is unavailable, the general toxicology of nitroaromatic compounds warrants minimizing all routes of exposure. |

Section 2: Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins with a robust risk assessment. The following workflow should be mentally or formally completed before any procedure involving 3,5-Dinitro-L-tyrosine Sodium Salt.

Risk Assessment Workflow Diagram

The diagram below illustrates the decision-making process for establishing appropriate safety controls.

Caption: Risk assessment process before handling the compound.

Section 3: Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for safety and experimental reproducibility.

Engineering Controls: The First Line of Defense

The causality for prioritizing engineering controls is that they remove the hazard at the source, reducing reliance on personal behaviors.

-

Ventilation: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure.[6][7] This prevents the inhalation of fine particulates.[6]

-

Safety Equipment: Ensure a certified and unobstructed safety shower and eyewash station are immediately accessible.[7]

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.

-

Hand Protection: Nitrile gloves are required. Inspect gloves for tears or defects before use. Wash hands thoroughly with soap and water after removing gloves.[6]

-

Body Protection: A full-length laboratory coat must be worn and buttoned completely.

Step-by-Step Handling Protocol: Weighing and Dissolving

-

Preparation: Don all required PPE and ensure the fume hood sash is at the appropriate working height.

-

Staging: Place a weigh boat on the analytical balance inside the ventilated enclosure. Also place a spatula, the chemical container, and a labeled vessel for the final solution inside the hood.

-

Weighing: Carefully open the container. Use the spatula to transfer the desired amount of 3,5-Dinitro-L-tyrosine Sodium Salt to the weigh boat. Avoid any actions that could generate dust. Close the primary container immediately.

-

Dissolution: Transfer the weighed solid into the prepared, labeled vessel. Add the desired solvent slowly to avoid splashing.

-

Cleaning: Wipe down the spatula and the work surface with a damp cloth or paper towel. Dispose of the weigh boat and cleaning materials as hazardous waste.

Section 4: Storage, Spills, and Disposal

Proper management throughout the chemical lifecycle is a hallmark of a trustworthy and safe laboratory environment.

Storage and Incompatibility

-

Conditions: Store the container tightly closed in a cool, dry, and well-ventilated area.[6][8] Some suppliers recommend refrigeration to maintain product quality.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.[8] The dinitro functionality makes the compound an oxidizing agent itself under certain conditions. It is crucial to prevent contact with reducing agents or flammable materials to avoid exothermic reactions.[9][10] Do not store on wooden shelves where spills could be absorbed.[9][10]

-

Segregation: Store with other non-volatile, toxic organic compounds. Do not store alphabetically.

Emergency Procedures: Spill Response

The logical flow for responding to a spill is to prioritize personnel safety before addressing containment and cleanup.

Caption: Decision tree for responding to a solid spill.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Waste Disposal

-

Procedure: All waste materials, including contaminated PPE and cleaning supplies, must be disposed of in a properly labeled hazardous waste container. Do not mix with other waste streams.

-

Causality: The environmental toxicity of many nitroaromatic compounds is significant. Proper disposal prevents release into the sewage system or environment, where it can be toxic to aquatic life.[4]

References

- SAFETY DATA SHEET - L-Tyrosine disodium salt hydr

- MSDS - 3,5-Dinitro-L-tyrosine monohydr

- SAFETY DATA SHEET - L-Tyrosine Disodium Salt Dihydr

- 3,5-Dinitro-L-tyrosine sodium. MedchemExpress.com.

- Safety Data Sheet - L-Tyrosine (sodium salt hydr

- SAFETY DATA SHEET - L-Tyrosine disodium salt dihydr

- Guidance on Safe Storage of Chemicals in Labor

- SAFETY DATA SHEET - L-Tyrosine, disodium salt. (2009). Fisher Scientific.

- Guidance on Safe Storage of Chemicals in the Labor

- 3,5-Dinitro-L-tyrosine Sodium Salt 98.0+%, TCI America. Fisher Scientific.

- Managing Chemical Retention and Storage In Your Laboratory. Vanderbilt Environmental Health and Safety.

- CAS 17360-11-1: 3,5-Dinitro-L-tyrosine. CymitQuimica.

Sources

- 1. CAS 17360-11-1: 3,5-Dinitro-L-tyrosine | CymitQuimica [cymitquimica.com]

- 2. 3,5-Dinitro-L-tyrosine Sodium Salt 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.es [fishersci.es]

- 6. peptide.com [peptide.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. fishersci.com [fishersci.com]

- 9. nottingham.ac.uk [nottingham.ac.uk]

- 10. vumc.org [vumc.org]

3,5-Dinitro-L-tyrosine: A Multifaceted Tool in Enzymology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitro-L-tyrosine, a nitrated derivative of the amino acid L-tyrosine, serves as a valuable and versatile tool in the realms of biochemistry and pharmacology. The introduction of two nitro groups onto the phenolic ring dramatically alters the molecule's electronic properties and reactivity, rendering it a potent modulator of enzyme activity and a useful probe for studying protein modifications. While its role as a direct artificial substrate for enzymatic assays is not broadly established, its application as a potent enzyme inhibitor and a building block in medicinal chemistry is well-documented. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of 3,5-Dinitro-L-tyrosine, with a particular focus on its interactions with enzymes. We will delve into its established role as an inhibitor of iodotyrosine deiodinase, explore its potential as a substrate for oxidative enzymes, and provide detailed protocols for its use in research settings.

Introduction: The Chemical Identity and Significance of 3,5-Dinitro-L-tyrosine

3,5-Dinitro-L-tyrosine is an amino acid derivative characterized by the presence of two nitro groups (-NO2) at the 3 and 5 positions of the aromatic ring of L-tyrosine.[1] This modification significantly enhances its reactivity and alters its biological properties compared to its parent compound. The strong electron-withdrawing nature of the nitro groups influences the compound's solubility, stability, and interactions with biological systems.[1] Typically a yellow crystalline solid soluble in polar solvents, 3,5-Dinitro-L-tyrosine is a key molecule in biochemical research, particularly in investigations of protein modifications and as a biomarker for nitrative stress.[1]

| Property | Value | Source |

| Chemical Formula | C₉H₉N₃O₇ | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in polar solvents | [1] |

The Dichotomy of Interaction: 3,5-Dinitro-L-tyrosine as an Enzyme Modulator

The interaction of 3,5-Dinitro-L-tyrosine with enzymes is multifaceted. While the term "artificial substrate" implies a compound that is acted upon by an enzyme to produce a measurable product, the primary and most well-characterized role of 3,5-Dinitro-L-tyrosine in enzymology is that of an inhibitor.

A Potent Inhibitor of Iodotyrosine Deiodinase

The most significant and scientifically validated role of 3,5-Dinitro-L-tyrosine is as a potent inhibitor of iodotyrosine deiodinase (IYD).[2][3] IYD is a crucial enzyme in thyroid hormone metabolism, responsible for scavenging iodide from iodinated tyrosine residues, which are byproducts of thyroid hormone synthesis.[2] This iodide recycling is essential for maintaining the body's supply of thyroid hormones.

The inhibitory mechanism of 3,5-Dinitro-L-tyrosine on IYD is an area of active research. It is proposed that the dinitro-substituted phenolic ring mimics the structure of the natural substrate, diiodotyrosine, allowing it to bind to the active site of the enzyme. However, the electronic properties conferred by the nitro groups likely prevent the catalytic deiodination from occurring, thus blocking the enzyme's function.

The Question of an Artificial Substrate

The use of 3,5-Dinitro-L-tyrosine as a conventional artificial substrate for routine enzyme assays is not well-established in the scientific literature. In fact, one report explicitly states that it exhibits zero activity as a substrate for tyrosine aminotransferase.[4] This suggests a high degree of enzyme specificity, and that the structural modifications imposed by the two nitro groups may render it incompatible with the active sites of many enzymes that would otherwise process L-tyrosine.

However, the enhanced reactivity of the dinitrated phenolic ring opens the possibility of it serving as a substrate for certain classes of enzymes, particularly oxidoreductases like peroxidases.

Potential as a Substrate for Peroxidases: A Research Frontier

While direct evidence is scarce, the chemical properties of 3,5-Dinitro-L-tyrosine suggest it could be a substrate for peroxidases, such as horseradish peroxidase (HRP). Peroxidases catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide. The oxidation of tyrosine and its derivatives by peroxidases is a known phenomenon, often leading to the formation of dityrosine cross-links.

The electron-withdrawing nitro groups on 3,5-Dinitro-L-tyrosine would likely influence the redox potential of the phenolic hydroxyl group, potentially affecting its susceptibility to enzymatic oxidation. The reaction product could be a colored or fluorescent species, which would be ideal for a spectrophotometric assay.

Experimental Protocols

Given the established role of 3,5-Dinitro-L-tyrosine as an inhibitor, a detailed protocol for an inhibition assay is provided. A hypothetical protocol for its use as a peroxidase substrate is also presented to guide future research.

Protocol for Iodotyrosine Deiodinase Inhibition Assay

This protocol is designed to assess the inhibitory potential of 3,5-Dinitro-L-tyrosine on IYD activity.

Materials:

-

Purified or recombinant iodotyrosine deiodinase (IYD)

-

3,5-Diiodo-L-tyrosine (natural substrate)

-

3,5-Dinitro-L-tyrosine (inhibitor)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 1 mM EDTA)

-

Reducing agent (e.g., 10 mM dithiothreitol - DTT)

-

Quenching solution (e.g., 10% trichloroacetic acid - TCA)

-

Detection reagent for iodide (e.g., based on the Sandell-Kolthoff reaction)

-

Microplate reader

Procedure:

-

Prepare Reagent Solutions:

-

Dissolve 3,5-diiodo-L-tyrosine in the assay buffer to a stock concentration of 10 mM.

-

Prepare a serial dilution of 3,5-Dinitro-L-tyrosine in the assay buffer (e.g., from 10 mM to 1 µM).

-

Prepare the IYD enzyme solution in assay buffer to the desired working concentration.

-

-

Set up the Assay:

-

In a 96-well microplate, add the following to each well:

-

50 µL of assay buffer

-

10 µL of the 3,5-Dinitro-L-tyrosine dilution (or buffer for control)

-

10 µL of the IYD enzyme solution

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate the Reaction:

-

Add 30 µL of the 3,5-diiodo-L-tyrosine solution to each well to start the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Stop the Reaction:

-

Add 50 µL of the quenching solution (10% TCA) to each well.

-

Centrifuge the plate to pellet the precipitated protein.

-

-

Detect Iodide Release:

-

Transfer the supernatant to a new microplate.

-

Add the iodide detection reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 3,5-Dinitro-L-tyrosine compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Hypothetical Protocol for Peroxidase Substrate Assay

This protocol outlines a potential method for investigating 3,5-Dinitro-L-tyrosine as a chromogenic substrate for horseradish peroxidase (HRP).

Materials:

-

Horseradish peroxidase (HRP)

-

3,5-Dinitro-L-tyrosine

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 6.0)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Reagent Solutions:

-

Dissolve 3,5-Dinitro-L-tyrosine in the assay buffer to a stock concentration of 10 mM.

-

Prepare a fresh working solution of H₂O₂ (e.g., 10 mM) in the assay buffer.

-

Prepare a working solution of HRP in the assay buffer.

-

-

Determine Optimal Wavelength:

-

In a cuvette, mix 3,5-Dinitro-L-tyrosine, H₂O₂, and HRP.

-

Scan the absorbance spectrum (e.g., from 300 to 700 nm) over time to identify the wavelength of maximum absorbance change for the product.

-

-

Set up the Kinetic Assay:

-

In a 96-well plate, add the following to each well:

-

150 µL of assay buffer

-

20 µL of the 3,5-Dinitro-L-tyrosine solution at various concentrations (for kinetic analysis)

-

10 µL of the HRP solution

-

-

Pre-incubate at room temperature for 5 minutes.

-

-

Initiate the Reaction:

-

Add 20 µL of the H₂O₂ solution to each well.

-

Immediately start monitoring the absorbance at the predetermined optimal wavelength in a kinetic mode for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

-

Plot V₀ against the substrate (3,5-Dinitro-L-tyrosine) concentration.

-

Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

-

Applications in Drug Development and Research

The unique properties of 3,5-Dinitro-L-tyrosine make it a valuable tool in several areas of research and drug development:

-

Thyroid Disease Research: Its potent inhibition of IYD makes it a critical tool for studying the role of this enzyme in thyroid hormone regulation and for screening potential drug candidates for thyroid disorders.

-

Probing Enzyme Active Sites: As a structural analog of tyrosine, it can be used to probe the substrate specificity and binding requirements of various enzymes.

-

Medicinal Chemistry Scaffold: The dinitrated tyrosine structure can serve as a starting point for the synthesis of novel pharmaceutical compounds. The nitro groups can be chemically modified to introduce other functionalities, allowing for the creation of libraries of compounds for drug screening.

-

Biomarker for Nitrative Stress: While 3-nitrotyrosine is the more commonly measured biomarker, the presence of 3,5-Dinitro-L-tyrosine in biological systems could indicate severe nitrative stress conditions.

Conclusion and Future Perspectives

3,5-Dinitro-L-tyrosine is a chemically and biologically significant molecule with a well-established role as a potent enzyme inhibitor, particularly of iodotyrosine deiodinase. Its utility as a tool for studying enzyme mechanisms and as a scaffold in medicinal chemistry is clear. The potential for 3,5-Dinitro-L-tyrosine to serve as an artificial substrate for enzymes like peroxidases represents an exciting, albeit underexplored, avenue for future research. The development of novel enzyme assays based on this compound could provide new methods for high-throughput screening and diagnostics. Further investigation into the enzymatic conversion of 3,5-Dinitro-L-tyrosine and the characterization of its reaction products will be crucial in unlocking its full potential as a versatile tool in the life sciences.

References

-

PubMed. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. Available at: [Link]

-

Wikipedia. Iodotyrosine deiodinase. Available at: [Link]

-

PubMed. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite. Available at: [Link]

-

PubMed. Horseradish peroxidase oxidation of tyrosine-containing peptides and their subsequent polymerization: a kinetic study. Available at: [Link]

-

PubMed. Mechanistic insight into the peroxidase catalyzed nitration of tyrosine derivatives by nitrite and hydrogen peroxide. Available at: [Link]

-

ACS Publications. Oxidative Damage and Tyrosine Nitration from Peroxynitrite. Available at: [Link]

-

PubMed Central. Melanin-Based High-Throughput Screen for l-Tyrosine Production in Escherichia coli. Available at: [Link]

-

ACS Publications. Design and Synthesis of Enantiomers of 3,5-Dinitro-o-tyrosine: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonists. Available at: [Link]

-

EY Laboratories, Inc. Horseradish Peroxidase Enzyme Activity Assay Procedure. Available at: [Link]

-

PubMed Central. L-tyrosine and L-DOPA as hormone-like regulators of melanocytes functions. Available at: [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 3,5-Dinitro-L-tyrosine Sodium Salt

This guide provides a comprehensive overview of the critical stability and storage considerations for 3,5-Dinitro-L-tyrosine Sodium Salt, a key reagent in various research and pharmaceutical development applications. As a nitrated aromatic amino acid derivative, its integrity is paramount for reproducible and reliable experimental outcomes. This document delves into the known stability profile, potential degradation pathways, recommended storage conditions, and robust analytical methodologies for stability assessment, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stability in Research and Development

3,5-Dinitro-L-tyrosine Sodium Salt is utilized in diverse scientific fields, often as a substrate or a building block in peptide synthesis. The presence of two electron-withdrawing nitro groups on the tyrosine ring significantly influences its chemical properties, making it susceptible to various degradation pathways.[1] Ensuring the stability of this compound is not merely a matter of good laboratory practice; it is a fundamental requirement for the integrity and validity of experimental data. Degradation can lead to the formation of impurities that may interfere with assays, produce erroneous results, or introduce unforeseen toxicity in cellular and preclinical models. This guide, therefore, aims to equip the user with the necessary knowledge to maintain the quality and performance of 3,5-Dinitro-L-tyrosine Sodium Salt.

Physicochemical Properties and General Stability

3,5-Dinitro-L-tyrosine Sodium Salt is typically a light yellow to orange crystalline powder.[2] While generally stable under recommended storage conditions, its dinitrated phenolic ring and amino acid structure present several potential liabilities for degradation. The nitro groups make the aromatic ring electron-deficient and susceptible to nucleophilic attack, while the amino acid moiety can undergo reactions typical of this class of compounds.

Table 1: Summary of General Stability and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temperature | Room temperature is often cited, but for long-term storage, a cool and dark place, preferably below 15°C, is recommended.[2] | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture and oxygen, which can participate in hydrolytic and oxidative degradation. |

| Light Exposure | Protect from light. | Aromatic nitro compounds can be susceptible to photodegradation. |

| pH of Solutions | Prepare solutions fresh and consider the pH of the medium. Tyrosine nitration reactions are known to be strongly pH-dependent.[3] | The stability of the compound in solution is likely to be influenced by pH, with potential for hydrolysis under strongly acidic or basic conditions. |

Potential Degradation Pathways

-

Hydrolysis: The ester and amide linkages in peptides are susceptible to hydrolysis, and while 3,5-Dinitro-L-tyrosine is a single amino acid, its functional groups may exhibit pH-dependent hydrolysis. The nitro groups can also influence the reactivity of the phenolic hydroxyl group.

-

Oxidation: The amino acid side chain and the aromatic ring can be susceptible to oxidation, potentially leading to the formation of various degradation products.

-

Photodegradation: Aromatic nitro compounds are known to be photolabile. Exposure to UV or even ambient light over extended periods could lead to the formation of photoproducts.

-

Thermal Degradation: Elevated temperatures can accelerate all degradation pathways and may induce decarboxylation or other fragmentation reactions.

Caption: Workflow for a forced degradation study using HPLC.

Impact of Excipients on Stability

In formulated products, excipients can significantly impact the stability of an active pharmaceutical ingredient (API). [4][5][6]While 3,5-Dinitro-L-tyrosine Sodium Salt is often used as a reagent, its stability in complex mixtures is a relevant consideration.

-

Hygroscopic Excipients: Can increase the local water content, potentially accelerating hydrolysis.

-

Acidic or Basic Excipients: Can alter the micro-pH and catalyze pH-dependent degradation.

-

Excipients with Reactive Impurities: Peroxides in polymers or aldehydes in sugars can lead to oxidative degradation.

Compatibility studies with intended excipients are crucial during product development and should be designed based on the degradation pathways identified in forced degradation studies.

Conclusion and Best Practices

The stability of 3,5-Dinitro-L-tyrosine Sodium Salt is a critical factor for its successful application in research and development. While generally stable when stored correctly, its chemical structure presents inherent risks of degradation through hydrolysis, oxidation, and photolysis. Adherence to recommended storage conditions—cool, dark, and dry—is the first line of defense in preserving its integrity.

For applications requiring the highest level of quality assurance, particularly in regulated environments, a comprehensive forced degradation study is indispensable. Such a study, coupled with a validated stability-indicating HPLC method, provides a deep understanding of the compound's intrinsic stability and a robust system for monitoring its quality over time. By implementing the principles and methodologies outlined in this guide, researchers and developers can ensure the reliability of their work and the quality of their results.

References

-

Dastmalchi, S., et al. (2014). A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules. Advanced Pharmaceutical Bulletin, 4(1), 59-63. Available at: [Link]

- Paur, R. J., & Fromm, E. (1981). The nitration of tyrosine by a peroxidase-H2O2-nitrite system. Archives of Biochemistry and Biophysics, 211(1), 255-261.

- Crowley, P. J., & Martini, L. G. (2001). Drug-excipient interactions. Pharmaceutical Technology Europe, 13(3), 26-34.

-

Narang, A. S., et al. (2020). Investigating the Influence of Excipients on the Stability of Levothyroxine Sodium Pentahydrate. Molecular Pharmaceutics, 18(8), 3059-3070. Available at: [Link]

-

Radi, R. (2018). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Journal of Biological Chemistry, 293(16), 5772-5781. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,5-Dinitro-L-tyrosine Sodium Salt | 502481-30-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 6. Investigating the Influence of Excipients on the Stability of Levothyroxine Sodium Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

incorporation of 3,5-Dinitro-L-tyrosine into peptide sequences

An In-Depth Technical Guide to the Incorporation of 3,5-Dinitro-L-tyrosine into Peptide Sequences

Authored by a Senior Application Scientist

Foreword: Beyond the Canonical

The exploration of non-canonical amino acids has opened new frontiers in peptide science, enabling the design of novel therapeutics, advanced biomaterials, and sophisticated biochemical probes. Among these, 3,5-Dinitro-L-tyrosine (DNY) stands out as a particularly versatile building block. Characterized by the presence of two electron-withdrawing nitro groups on the phenolic ring of tyrosine, DNY exhibits unique chemical and photophysical properties.[1] This modification significantly alters its reactivity and biological characteristics compared to its parent amino acid, L-tyrosine.

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the successful incorporation of 3,5-Dinitro-L-tyrosine into synthetic peptide sequences. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is robust, reproducible, and grounded in solid scientific principles.

The Strategic Value of 3,5-Dinitro-L-tyrosine in Peptide Design

The decision to incorporate DNY is driven by its utility in several key research areas:

-

Fluorescence Quenching and FRET-Based Assays: The dinitrophenyl group is an effective quencher of fluorescence, particularly for tryptophan and other common fluorophores.[2][3] This property is invaluable for designing "turn-on" or "turn-off" fluorescent peptide probes to study enzyme activity, receptor binding, and conformational changes.[4]

-

Probing Enzyme Mechanisms: DNY can serve as an artificial substrate or inhibitor to investigate the active sites of enzymes. For instance, it has been shown to have zero activity relative to tyrosine as a substrate for tyrosine aminotransferase, making it a useful control or probe in mechanistic studies.[5]

-

Biomarker for Nitrosative Stress: While 3-nitrotyrosine is a well-established marker for oxidative and nitrosative stress, the presence of dinitrotyrosine represents a more extreme modification, offering a stable indicator for severe stress conditions in biological systems.[1][6]

-

Modulation of Receptor Binding: The unique electronic and steric properties of DNY can be exploited to design peptide-based receptor antagonists. Enantiomers of 3,5-dinitro-o-tyrosine, a related compound, have been shown to act as antagonists for the AMPA receptor, highlighting the potential for DNY in neuropharmacology.[7]

The Synthetic Cornerstone: Preparing the Fmoc-DNY-OH Building Block

Successful incorporation via Solid-Phase Peptide Synthesis (SPPS) hinges on a properly protected amino acid monomer. For the widely used Fmoc/tBu strategy, this means preparing Nα-Fmoc-3,5-Dinitro-L-tyrosine.

Causality of Protection Strategy:

-

α-Amine Protection: The Nα-amino group must be protected to ensure that the carboxyl group of the incoming amino acid reacts specifically with the free amine of the resin-bound peptide chain. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for its base-lability, allowing for mild deprotection conditions that do not affect acid-labile side-chain protecting groups.

-

Side-Chain (Phenolic) Protection: A critical consideration for tyrosine derivatives is the protection of the phenolic hydroxyl group. However, in the case of 3,5-Dinitro-L-tyrosine, the strong electron-withdrawing nature of the two nitro groups significantly increases the acidity of the phenolic proton, lowering its pKa. This increased acidity reduces the nucleophilicity of the phenoxide ion, thereby minimizing the risk of side reactions (e.g., O-acylation) during coupling under standard SPPS conditions. Therefore, for most applications, the side chain of DNY does not require a protecting group. This simplifies the synthesis and avoids an additional deprotection step.

The synthesis of the Fmoc-protected building block typically involves reacting 3,5-Dinitro-L-tyrosine with an Fmoc-donating reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base.[8][9]

Protocol: Incorporation of Fmoc-DNY-OH via Solid-Phase Peptide Synthesis

This protocol outlines the manual incorporation of Fmoc-DNY-OH into a peptide sequence using standard Fmoc/tBu chemistry.

Workflow Overview

Sources

- 1. CAS 17360-11-1: 3,5-Dinitro-L-tyrosine | CymitQuimica [cymitquimica.com]

- 2. Quenching-Chemiluminescence Determination of Trace Amounts of l-Tyrosine Contained in Dietary Supplement by Chemiluminescence Reaction of an Iron-Phthalocyanine Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

Application of 3,5-Dinitro-L-tyrosine in Enzyme Inhibition Studies: A Technical Guide

This guide provides a comprehensive overview of the application of 3,5-Dinitro-L-tyrosine in enzyme inhibition studies. It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to investigate enzyme mechanisms and identify novel inhibitors.

Introduction to 3,5-Dinitro-L-tyrosine

3,5-Dinitro-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of two nitro groups on the aromatic ring.[1] This modification significantly alters its electronic and steric properties compared to its parent molecule, making it a valuable tool in biochemical research.[1] The nitro groups are strongly electron-withdrawing, which can influence the molecule's interactions with biological targets.[1] It is often used in studies of protein modifications and as a biomarker for oxidative stress.[1]

Mechanism of Action in Enzyme Inhibition

The primary application of 3,5-Dinitro-L-tyrosine in enzyme inhibition studies stems from its structural similarity to L-tyrosine, a common substrate for a variety of enzymes, including tyrosine kinases and tyrosinase. This structural analogy allows it to act as a competitive inhibitor.

Competitive Inhibition: In this mode of inhibition, 3,5-Dinitro-L-tyrosine binds to the active site of an enzyme, competing with the natural substrate. The binding of the inhibitor to the active site is typically reversible. The presence of the bulky and electron-withdrawing nitro groups can prevent the enzyme from catalyzing its normal reaction. For instance, 3,5-Dinitro-L-tyrosine has been shown to act as an artificial substrate for tyrosine aminotransferase with zero activity, which is a strong indicator of competitive binding to the active site.[2]

dot graph "Competitive_Inhibition_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

"Enzyme" [fillcolor="#34A853"]; "Substrate (L-Tyrosine)" [fillcolor="#FBBC05"]; "3,5-Dinitro-L-tyrosine" [fillcolor="#EA4335"]; "Enzyme-Substrate Complex" [fillcolor="#34A853"]; "Enzyme-Inhibitor Complex" [fillcolor="#34A853"]; "Product" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Enzyme" -> "Enzyme-Substrate Complex" [label="Binds"]; "Substrate (L-Tyrosine)" -> "Enzyme-Substrate Complex" [label="Binds"]; "Enzyme-Substrate Complex" -> "Product" [label="Reaction"]; "Enzyme" -> "Enzyme-Inhibitor Complex" [label="Binds"]; "3,5-Dinitro-L-tyrosine" -> "Enzyme-Inhibitor Complex" [label="Binds"]; "Enzyme-Inhibitor Complex" [label="Enzyme-Inhibitor\nComplex (Inactive)"]; } Caption: Competitive inhibition of an enzyme by 3,5-Dinitro-L-tyrosine.

Applications in Drug Discovery and Research

The use of 3,5-Dinitro-L-tyrosine as an enzyme inhibitor has several applications in drug discovery and biochemical research:

-

Target Validation: It can be used to probe the function of enzymes that utilize tyrosine as a substrate, helping to validate them as potential drug targets.

-

High-Throughput Screening (HTS): It can serve as a control compound in HTS campaigns aimed at discovering novel enzyme inhibitors.

-

Structure-Activity Relationship (SAR) Studies: As a starting point, medicinal chemists can modify the structure of 3,5-Dinitro-L-tyrosine to develop more potent and selective inhibitors.

-

Neuroscience Research: Beyond its role in enzyme inhibition, 3,5-Dinitro-L-tyrosine has been synthesized and evaluated as an antagonist of AMPA receptors, highlighting its potential in studying neurobiological processes.

Experimental Protocols

The following protocols provide a framework for utilizing 3,5-Dinitro-L-tyrosine in enzyme inhibition studies. These are general guidelines and may require optimization for specific enzymes and assay formats.

Protocol 1: Spectrophotometric Assay for Tyrosinase Inhibition

This protocol describes a colorimetric assay to determine the inhibitory effect of 3,5-Dinitro-L-tyrosine on mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.[3][4]

Materials and Reagents:

| Reagent | Supplier | Catalog Number |

| Mushroom Tyrosinase | Sigma-Aldrich | T3824 |

| L-DOPA | Sigma-Aldrich | D9628 |

| 3,5-Dinitro-L-tyrosine | CymitQuimica | 17360-11-1 |

| Kojic Acid (Positive Control) | Sigma-Aldrich | K3125 |

| Sodium Phosphate Buffer (0.1 M, pH 6.8) | - | - |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| 96-well microplate | Corning | 3596 |

| Microplate reader | - | - |

Procedure:

-

Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold 0.1 M sodium phosphate buffer (pH 6.8).

-

Substrate Solution: Prepare a 10 mM solution of L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8). Prepare this solution fresh before use.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of 3,5-Dinitro-L-tyrosine in DMSO.

-

Positive Control Stock Solution: Prepare a 10 mM stock solution of Kojic acid in DMSO.

-

Working Solutions: Prepare serial dilutions of the inhibitor and positive control in DMSO.

-

-

Assay Setup (in a 96-well plate):

| Well Type | Reagent | Volume (µL) |

| Test Wells | 3,5-Dinitro-L-tyrosine (working solution) | 20 |

| 0.1 M Sodium Phosphate Buffer (pH 6.8) | 140 | |

| Tyrosinase solution | 20 | |

| Positive Control | Kojic Acid (working solution) | 20 |

| 0.1 M Sodium Phosphate Buffer (pH 6.8) | 140 | |

| Tyrosinase solution | 20 | |

| Negative Control | DMSO | 20 |

| 0.1 M Sodium Phosphate Buffer (pH 6.8) | 140 | |

| Tyrosinase solution | 20 | |

| Blank | DMSO | 20 |

| 0.1 M Sodium Phosphate Buffer (pH 6.8) | 160 |

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of 3,5-Dinitro-L-tyrosine using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

dot graph "Tyrosinase_Inhibition_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; "Reagents" [label="Prepare Enzyme, Substrate,\nInhibitor, and Buffer Solutions"]; }

subgraph "cluster_assay" { label="Assay Execution"; bgcolor="#F1F3F4"; "Plate" [label="Dispense Reagents into\n96-well Plate"]; "Pre-incubation" [label="Pre-incubate at 37°C"]; "Initiate" [label="Add Substrate (L-DOPA)\nto Initiate Reaction"]; "Measure" [label="Measure Absorbance at 475 nm"]; }

subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; "Calculate_Rate" [label="Calculate Reaction Rates"]; "Calculate_Inhibition" [label="Calculate % Inhibition"]; "Determine_IC50" [label="Determine IC50 Value"]; }

"Reagents" -> "Plate"; "Plate" -> "Pre-incubation"; "Pre-incubation" -> "Initiate"; "Initiate" -> "Measure"; "Measure" -> "Calculate_Rate"; "Calculate_Rate" -> "Calculate_Inhibition"; "Calculate_Inhibition" -> "Determine_IC50"; } Caption: Workflow for the tyrosinase inhibition assay.

Protocol 2: General Considerations for Tyrosine Kinase Inhibition Assay

Key Steps:

-

Enzyme and Substrate: Obtain the purified tyrosine kinase of interest and a suitable peptide or protein substrate.

-

Inhibitor Preparation: Prepare a stock solution of 3,5-Dinitro-L-tyrosine in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Use a buffer optimized for the specific kinase, typically containing ATP and Mg²⁺.

-

Reaction: Incubate the enzyme, substrate, ATP, and varying concentrations of 3,5-Dinitro-L-tyrosine.

-

Detection: Quantify substrate phosphorylation using the chosen detection method.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Data Interpretation and Troubleshooting

Expected Results:

-

A dose-dependent decrease in enzyme activity should be observed with increasing concentrations of 3,5-Dinitro-L-tyrosine.

-

The IC50 value will provide a quantitative measure of the inhibitor's potency.

Troubleshooting:

| Problem | Possible Cause | Solution |

| No inhibition observed | Inhibitor concentration too low | Test a wider range of concentrations. |

| Enzyme concentration too high | Optimize enzyme concentration. | |

| Inactive inhibitor | Verify the quality and purity of the 3,5-Dinitro-L-tyrosine. | |

| High variability in results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Reagent instability | Prepare fresh solutions, especially the substrate. | |

| Temperature fluctuations | Ensure consistent incubation temperatures. |

Conclusion

3,5-Dinitro-L-tyrosine serves as a valuable research tool for studying enzyme inhibition, particularly for enzymes that recognize L-tyrosine as a substrate. Its utility as a competitive inhibitor allows for the investigation of enzyme mechanisms and the identification of novel therapeutic agents. The protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies.

References

-

ResearchGate. (2023, January 10). Tyrosinase inhibitory activity. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Analysis of 3,5-Dinitro-L-tyrosine Modified Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the identification and characterization of 3,5-Dinitro-L-tyrosine (diNTyr) modified proteins using mass spectrometry. While the in vivo hallmark of nitrative stress is predominantly 3-nitrotyrosine (3-NT), di-nitration represents a significant, chemically-induced modification often utilized in research settings to probe protein structure and function. This guide explains the causality behind experimental choices, offers validated protocols for sample preparation and analysis, and details the necessary data interpretation strategies to ensure confident identification of this specific post-translational modification (PTM).

Introduction: The Significance of Tyrosine Nitration

Protein tyrosine nitration is a covalent post-translational modification that serves as a key biomarker for nitroxidative stress, a condition implicated in a wide range of pathologies including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] The most commonly studied form is the addition of a single nitro group (-NO₂) to the ortho position of the phenolic ring of tyrosine, forming 3-nitrotyrosine (3-NT).[1][3] This modification arises from the reaction of tyrosine residues with reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻).[3][4]

The addition of a nitro group can profoundly alter protein structure and function by lowering the pKa of the tyrosine hydroxyl group, introducing a negative charge at physiological pH, and adding steric bulk.[4] These changes can impact enzymatic activity, protein-protein interactions, and cellular signaling pathways.[3]

While mono-nitration is the prevalent biological modification, targeted chemical reactions can induce further nitration to yield 3,5-Dinitro-L-tyrosine. Reagents like tetranitromethane (TNM) are used in vitro to heavily nitrate proteins, sometimes resulting in this di-nitrated form.[5][6][7] Understanding the mass spectrometric behavior of diNTyr is crucial for researchers using these model systems to study the effects of extensive nitration.

The Challenge of Nitroproteomics

Mass spectrometric analysis of nitrated proteins presents several analytical hurdles:

-

Low Stoichiometry: Endogenous nitration is often a very low-abundance modification, making detection difficult without enrichment.[2][8] While in vitro dinitration can yield higher stoichiometry, the principles of sensitive detection remain critical.

-

Poor Ionization and Fragmentation: Peptides containing nitrotyrosine residues, particularly those with multiple nitro groups, can exhibit poor ionization efficiency.[3] Furthermore, the electron-withdrawing nature of the nitro group(s) often suppresses peptide backbone fragmentation during collision-induced dissociation (CID), making sequence validation and site localization challenging.[1][9]

-

Sample Loss: Multi-step sample preparation workflows, including enrichment and chemical derivatization, can lead to significant sample loss, which is particularly problematic for low-abundance species.[3]

This guide provides robust protocols designed to overcome these challenges through a combination of chemical derivatization and optimized mass spectrometry workflows.

Core Principles & Workflow Overview

The central strategy for the confident analysis of diNTyr-modified peptides involves a chemical conversion to a more MS-friendly analogue. The workflow involves reducing the two nitro groups to amino groups (forming 3,5-diamino-L-tyrosine), which restores typical peptide fragmentation behavior.

Caption: General workflow for diNTyr-modified protein analysis.

Quantitative Data for Mass Spectrometry